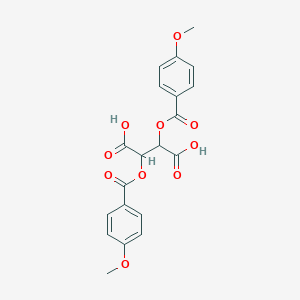

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWCVCFQHGKOMI-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304214 | |

| Record name | (S,S)-Di-p-anisoyltartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191605-10-4 | |

| Record name | (S,S)-Di-p-anisoyltartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191605-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EC 606-247-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191605104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-Di-p-anisoyltartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Di-p-anisoyl-D-tartaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

This technical guide provides a comprehensive overview of the characterization of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as O,O'-Di-p-anisoyl-D-tartaric acid. The information is intended for researchers, scientists, and professionals involved in drug development and chiral separations.

Physicochemical Properties

This compound is a chiral compound derived from D-tartaric acid.[1] It is a white to off-white solid, and its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 191605-10-4 | [2][3] |

| Molecular Formula | C20H18O10 | [3] |

| Molecular Weight | 418.35 g/mol | [3] |

| Melting Point | 186 °C | [4] |

| Specific Rotation ([α]D) | +163° (c=1, EtOH) | [4] |

| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.48 ± 0.25 (Predicted) | [4] |

| IUPAC Name | (2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid | |

| Synonyms | O,O'-Di-p-anisoyl-D-tartaric acid, (+)-Di-p-anisoyl-D-tartaric acid | [4][5] |

Synthesis

The synthesis of this compound typically involves the esterification of D-tartaric acid with p-anisoyl chloride.[1] The reaction proceeds by forming a di-p-anisoyl-D-tartaric anhydride intermediate, which is then hydrolyzed to yield the final product.[1]

Experimental Protocol (Representative)

The following is a representative protocol based on general methods for the synthesis of di-acyl tartaric acids. Optimization of specific conditions may be required.

Materials:

-

D-tartaric acid

-

p-Anisoyl chloride

-

Anhydrous toluene (or another suitable aprotic solvent)

-

Catalyst (e.g., Copper Sulfate or 4-Dimethylaminopyridine - DMAP)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend D-tartaric acid and a catalytic amount of copper sulfate in anhydrous toluene.[6]

-

Addition of Acyl Chloride: Heat the mixture to reflux. Add p-anisoyl chloride dropwise to the refluxing suspension.

-

Reaction: Continue refluxing for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Formation of Anhydride: Upon completion, cool the reaction mixture and filter the solid product, which is the di-p-anisoyl-D-tartaric anhydride.

-

Hydrolysis: Resuspend the anhydride in a mixture of toluene and an equivalent amount of water. Heat the mixture to reflux for 2-4 hours to hydrolyze the anhydride to the diacid.[6]

-

Isolation and Purification: Cool the mixture to room temperature and isolate the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).[1]

Synthesis Workflow Diagram

References

- 1. ffhdj.com [ffhdj.com]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Di-p-Methyloxyphenyl-tartaric acid(191605-10-4) 1H NMR [m.chemicalbook.com]

- 4. Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, hydrate (1:1), (2R,3R)- | C20H20O9 | CID 12297760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. benchchem.com [benchchem.com]

Technical Guide: Physical Properties of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a compound commonly utilized as a chiral resolving agent in the pharmaceutical and fine chemical industries. The information is compiled from various chemical suppliers and databases.

Core Physical and Chemical Properties

This compound, also known as (+)-Di-p-anisoyl-D-tartaric acid, is a white solid organic compound. Its primary application lies in the separation of enantiomers, particularly of racemic amines and amino alcohols, through the formation of diastereomeric salts.

Data Presentation

The following table summarizes the quantitative physical property data available for this compound. It is important to note that some variations exist across different commercial sources, particularly for the melting point.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈O₁₀ | [1] |

| Molecular Weight | 418.35 g/mol | [1][2] |

| Melting Point | 186 °C | [1] |

| 193-195 °C | ||

| Boiling Point (Predicted) | 681.6 ± 55.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.407 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.48 ± 0.25 | [1] |

| Optical Rotation | +163° (c=1, EtOH) | [1] |

| Appearance | White Solid | |

| Crystal - Powder / White - Very pale yellow | [3] | |

| Storage Temperature | Room Temperature | [2][3] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a digital melting point apparatus.[4][6]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute as the expected melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.[4][7]

Solubility Testing

Determining the solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form. For an organic acid, solubility in aqueous bases is a key characteristic.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, hexane, ethanol, diethyl ether). For acidic compounds, aqueous solutions of sodium hydroxide (e.g., 5% NaOH) and sodium bicarbonate (e.g., 5% NaHCO₃) are also used.[8][9][10]

-

Procedure: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[8] A small volume of the solvent (e.g., 1 mL) is added, and the mixture is vigorously agitated for a set period (e.g., 10-60 seconds).[8][11]

-

Observation: The compound is classified as soluble if it completely dissolves. If any solid remains, it is considered insoluble or partially soluble.[11] The reaction with basic solutions (effervescence with bicarbonate, dissolution with hydroxide) indicates the presence of an acidic functional group.[9]

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that is characteristic of a particular enantiomer under specific conditions.[12][13][14]

Methodology:

-

Solution Preparation: A solution of the compound is prepared by accurately weighing a specific mass of the substance and dissolving it in a known volume of a specified solvent (e.g., 1 g in 100 mL of ethanol).[15]

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).[15] The light source is typically a sodium D-line (589.3 nm).[15]

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter).[14] The angle of rotation of the plane-polarized light is measured.[12] The measurement should be carried out at a constant, specified temperature (e.g., 20-25 °C).[15]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.[14][16]

Logical Workflow Visualization

The primary application of this compound is in the chiral resolution of racemic mixtures, particularly amines. The following diagram illustrates the general workflow for this process.

Caption: Chiral resolution of a racemic amine.

This guide provides a summary of the available physical property data for this compound and outlines the standard experimental procedures for their determination. The provided workflow illustrates its key application in chiral resolution. For critical applications, it is recommended to verify these properties through in-house analysis.

References

- 1. echemi.com [echemi.com]

- 2. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 3. (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | 50583-51-2 [sigmaaldrich.com]

- 4. byjus.com [byjus.com]

- 5. jove.com [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. medpharma12.com [medpharma12.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. csub.edu [csub.edu]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. digicollections.net [digicollections.net]

- 16. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Spectroscopic Analysis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyl-D-tartaric acid, is a chiral dicarboxylic acid. Its structure, incorporating two aromatic ester moieties, makes it a valuable building block in asymmetric synthesis and chiral resolution.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 191605-10-4 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₈O₁₀ | [2][4] |

| Molecular Weight | 418.35 g/mol | [2][4] |

| IUPAC Name | (2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid | [3] |

| Synonyms | (S,S)-Di-p-anisoyltartaric acid, (+)-Di(p-anisoyl)tartaric acid | [2] |

| Physical Form | White Solid | [3] |

| Melting Point | 186 °C | [2] |

| Purity | Typically ≥97% | [3][5] |

| Storage | Room Temperature | [3] |

Spectroscopic Characterization Workflow

The structural elucidation and purity assessment of this compound relies on a combination of spectroscopic techniques. A typical workflow for its characterization is outlined below.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. This compound | 191605-10-4 [sigmaaldrich.com]

- 4. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 5. (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid | 50583-51-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a chiral building block often utilized in pharmaceutical development. While specific quantitative solubility data for this compound is not widely published, this document compiles available qualitative information and presents a detailed experimental protocol for its determination. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.

Overview of this compound

This compound, also known as Di-p-anisoyl-D-tartaric acid, is a derivative of tartaric acid. Its structure, featuring two aromatic methoxybenzoyl groups, significantly influences its solubility profile, rendering it more soluble in organic solvents compared to its parent compound, tartaric acid. The presence of carboxylic acid functional groups also allows for solubility in aqueous bases.

Solubility Data

| Organic Solvent | Solubility (Qualitative) | Source |

| Methanol | Soluble | [1][2] |

| 20% Methanol (in an unspecified solvent) | Soluble | [3][4] |

It is highly recommended that researchers determine the quantitative solubility in their specific solvent systems and conditions of interest.

Factors Influencing Solubility

The solubility of a crystalline organic acid like this compound is governed by a complex interplay of factors related to both the solute and the solvent. A conceptual understanding of these factors is crucial for solvent selection and process optimization.

Caption: Key factors influencing the solubility of crystalline organic acids.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following protocol provides a detailed methodology that can be adapted for this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

The general workflow for determining solubility using the shake-flask method is depicted below.

Caption: A generalized workflow for the shake-flask solubility determination method.

4.3. Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.

-

Sample Preparation: Add an excess amount of the solid this compound to a vial containing a known volume of the organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Sample Analysis: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation of Solubility: The solubility of the compound is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

4.4. Considerations and Best Practices

-

Purity of Compound and Solvent: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials for accurate results.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

-

Equilibrium Confirmation: It is essential to ensure that equilibrium has been reached. This can be verified by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the values plateau.

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism or solvation), which could affect the solubility measurement.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse, this guide provides the available qualitative information and a robust experimental framework for its determination. For researchers and professionals in drug development, a thorough understanding and experimental determination of solubility are indispensable for the successful application of this and other chiral compounds in their work. The provided protocol for the shake-flask method offers a reliable starting point for generating the necessary data to inform formulation and process development.

References

- 1. Di-p-anisoyl-D-tartaric acid CAS#: 191605-10-4 [m.chemicalbook.com]

- 2. 191605-10-4 CAS MSDS (Di-p-anisoyl-D-tartaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Di Para Anisoyl D Tartaric Acid, Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]

- 4. Di Para Anisoyl L Tartaric Acid Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

The Emergence of Anisoyl-L-Tartaric Acid Derivatives: A Technical Guide to their Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of anisoyl-L-tartaric acid derivatives. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, collated quantitative data, and a discussion of the current state of knowledge regarding their biological activities.

Historical Context and Discovery

The history of anisoyl-L-tartaric acid derivatives is intrinsically linked to the broader history of tartaric acid and its use as a chiral resolving agent. L-(+)-tartaric acid, a naturally occurring dicarboxylic acid found in grapes and other fruits, has been a cornerstone of stereochemistry since the pioneering work of Jean-Baptiste Biot in 1832, who discovered its optical activity.[1] Louis Pasteur's subsequent manual separation of the enantiomeric crystals of sodium ammonium tartrate in 1849 further solidified the importance of tartaric acid in understanding chirality.[2]

For over a century, derivatives of tartaric acid, particularly O,O'-diacyltartaric acids, have been widely employed as resolving agents in both laboratory and industrial settings to separate racemic mixtures.[3] While the acylation of tartaric acid with various acyl chlorides has been a common practice, the specific exploration of anisoyl derivatives appears to be a more recent development.

A pivotal publication by Bernaś et al. in 2010 described the direct synthesis of mono-acylated tartaric acids, including O-p-anisoyl-L-tartaric acid, which was referred to as a "novel" compound at the time.[3] This suggests that while di-acylated tartaric acid derivatives were known, the specific synthesis and characterization of the mono-anisoyl derivative were not well-documented in the scientific literature before this point. The research focused on developing a practical, single-step synthesis method for these mono-acylated derivatives.[3]

Today, di-p-anisoyl-L-tartaric acid is commercially available and is utilized as a chiral resolving agent and a building block in asymmetric synthesis.[2] However, the body of research on the specific properties and applications of anisoyl-L-tartaric acid derivatives remains less extensive compared to other acylated tartaric acids.

Physicochemical Properties

The anisoyl substitution on the tartaric acid backbone imparts specific physicochemical properties that are crucial for their application, particularly in chiral separations. The following tables summarize the available quantitative data for both mono- and di-anisoyl-L-tartaric acid derivatives.

Table 1: Physicochemical Properties of O-p-Anisoyl-L-Tartaric Acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₈ | [3] |

| Molecular Weight | 272.21 g/mol | [3] |

| Melting Point | 187–193 °C | [3] |

| Specific Optical Rotation [α]D²⁵ | -9.9° (c=1.00, MeOH) | [3] |

| Appearance | White crystals | [3] |

Table 2: Physicochemical Properties of Di-p-Anisoyl-L-Tartaric Acid

| Property | Value | Reference |

| CAS Number | 50583-51-2 | [4] |

| Molecular Formula | C₂₀H₁₈O₁₀ | [4] |

| Molecular Weight | 418.35 g/mol | [4] |

| Melting Point | 193-195 °C | |

| Specific Optical Rotation [α]D | -167° (c=1, EtOH) | |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in 20% Methanol | [2] |

Experimental Protocols: Synthesis of O-p-Anisoyl-L-Tartaric Acid

The following is a detailed experimental protocol for the direct synthesis of O-p-anisoyl-L-tartaric acid, adapted from the work of Bernaś et al. (2010).[3]

Materials:

-

L-Tartaric acid

-

p-Anisoyl chloride

-

1,2-Dimethoxyethane (DME)

-

Thionyl chloride (for preparation of p-anisoyl chloride if not commercially available)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Preparation of p-Anisoyl Chloride (if necessary): p-Anisic acid is reacted with thionyl chloride to generate p-anisoyl chloride. This should be performed under anhydrous conditions, typically in an inert solvent. The excess thionyl chloride is removed by distillation.

-

Acylation Reaction:

-

To a solution of L-tartaric acid (1 equivalent) in DME, p-anisoyl chloride (1 equivalent) is added dropwise at room temperature with constant stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (e.g., 4 hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, the solvent (DME) is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is then subjected to a purification process. The original authors noted that the isolation of the pure compound was challenging and required laborious work-up.[3]

-

Crystallization is a potential method for purification. The choice of solvent for crystallization is critical and may require optimization.

-

-

Characterization:

-

The final product, O-p-anisoyl-L-tartaric acid, is characterized by standard analytical techniques, including:

-

Melting point determination: To assess purity.

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

-

Mass spectrometry: To determine the molecular weight.

-

Polarimetry: To measure the specific optical rotation.

-

-

Table 3: Synthesis Yields of Mono-acylated Tartaric Acid Derivatives[3]

| Product | R Group | HPLC Yield (%) | Isolated Yield (%) |

| 2a | Phenyl | 41 | 30 |

| 2b | 4-Methoxyphenyl (p-anisoyl) | 46 | 12 |

| 2c | 2,6-Diisopropoxyphenyl | 37 | 27 |

| 2d | 9-Anthryl | 50 | 18 |

Note: The authors highlighted that the work-up for the O-p-anisoyl-L-tartaric acid (2b) was very laborious, which likely contributed to the lower isolated yield compared to the HPLC yield.[3]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the direct synthesis of O-p-anisoyl-L-tartaric acid.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of research directly investigating the biological activities and associated signaling pathways of anisoyl-L-tartaric acid derivatives. However, insights can be drawn from the known biological effects of its constituent molecules: anisic acid and tartaric acid.

Anisic Acid (p-Methoxybenzoic Acid):

-

Tyrosinase Inhibition: Anisic acid has been identified as a tyrosinase inhibitor.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the fields of dermatology and cosmetology for treating hyperpigmentation disorders. The inhibition by anisic acid was found to be reversible and noncompetitive.[5]

-

Anticancer Properties of Conjugates: While anisic acid itself has shown low toxicity, its conjugation with phospholipids has been shown to increase its growth-inhibiting potency against melanoma cells.[6] This suggests that derivatization can enhance the biological activity of anisic acid.

Tartaric Acid:

-

As a fundamental chiral building block, tartaric acid is a component of numerous biologically active molecules. Its primary role in a biological context is often as a chiral scaffold in the synthesis of pharmaceuticals.

Potential Activities of Anisoyl-L-Tartaric Acid Derivatives (Hypothetical):

Given the tyrosinase inhibitory activity of anisic acid, it is plausible that anisoyl-L-tartaric acid derivatives may also exhibit this property. The tartaric acid moiety could potentially influence the solubility, cell permeability, and interaction with the enzyme's active site. Further research is warranted to explore this possibility.

The anticancer activity of anisic acid conjugates suggests that anisoyl-L-tartaric acid derivatives could be investigated as potential anticancer agents. The tartaric acid backbone could serve as a carrier for the active anisoyl group, potentially modifying its pharmacokinetic and pharmacodynamic properties.

Signaling Pathways:

To date, no specific signaling pathways have been identified in the scientific literature that are directly modulated by anisoyl-L-tartaric acid derivatives. Research in this area is needed to elucidate their potential mechanisms of action if any biological activity is confirmed.

Future Directions and Conclusion

Anisoyl-L-tartaric acid derivatives represent a class of compounds with a foundation in the well-established field of tartaric acid chemistry. While their synthesis has been described, their full potential remains largely unexplored. This technical guide has summarized the current knowledge, highlighting the recent nature of the synthesis of the mono-acylated derivative and the dearth of information on its biological activities.

Future research should focus on:

-

Exploring the biological activities of both mono- and di-anisoyl-L-tartaric acid derivatives, particularly in the areas of tyrosinase inhibition and anticancer effects.

-

Investigating the mechanism of action of these compounds to identify any interactions with cellular signaling pathways.

-

Developing more efficient and scalable synthesis and purification protocols to make these compounds more accessible for research.

-

Evaluating their efficacy as chiral resolving agents for a wider range of racemic compounds.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Di Para Anisoyl L Tartaric Acid Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scbt.com [scbt.com]

- 5. Tyrosinase inhibition kinetics of anisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Keystone of Chirality: A Technical Guide to O,O'-Dibenzoyl-L-Tartaric Acid and Its Analogues

A comprehensive examination of the synthesis, properties, and applications of O,O'-dibenzoyl-L-tartaric acid and its key analogues for researchers, scientists, and drug development professionals.

O,O'-Dibenzoyl-L-tartaric acid and its derivatives are cornerstones in the field of stereochemistry, serving as indispensable tools for the separation of racemic mixtures. Their ability to form diastereomeric salts with enantiomeric compounds allows for the isolation of pure stereoisomers, a critical step in the development of chiral drugs and other fine chemicals. This technical guide delves into the fundamental chemistry of O,O'-dibenzoyl-L-tartaric acid and two of its most common analogues: O,O'-di-p-toluoyl-L-tartaric acid and O,O'-di-p-anisoyl-L-tartaric acid.

Core Physicochemical Properties

The subtle structural modifications between these analogues—the addition of a methyl or methoxy group to the benzoyl moiety—result in distinct physicochemical properties that can be leveraged for optimal performance in chiral resolutions. A summary of these key properties is presented below.

| Property | O,O'-Dibenzoyl-L-tartaric acid | O,O'-Di-p-toluoyl-L-tartaric acid | O,O'-Di-p-anisoyl-L-tartaric acid |

| Molecular Formula | C₁₈H₁₄O₈ | C₂₀H₁₈O₈ | C₂₀H₁₈O₁₀ |

| Molecular Weight | 358.30 g/mol | 386.35 g/mol | 418.35 g/mol |

| Melting Point (°C) | 152-155 | 169-171 | 193-195 |

| Specific Rotation [α]²⁰/D | -116° (c=9, ethanol) | -138° (c=1, ethanol) | -167° (c=1, ethanol) |

| CAS Number | 2743-38-6 | 32634-66-5 | 50583-51-2 |

Synthesis of O,O'-Acyl-L-Tartaric Acid Analogues

The general synthesis of these chiral resolving agents involves the acylation of L-tartaric acid with the corresponding acyl chloride. This process typically proceeds through the formation of an anhydride intermediate, which is subsequently hydrolyzed to yield the desired di-acyl tartaric acid.

Theoretical Underpinnings and Applications of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid: A Technical Guide

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid , also known as (+)-Di-p-anisoyltartaric acid, is a chiral compound derived from tartaric acid. Its rigid structure and well-defined stereochemistry make it a valuable tool in the field of stereochemistry, particularly for the separation of enantiomers. This technical guide provides an overview of the theoretical studies, potential applications, and physicochemical properties of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C20H18O10 | [1][2][3] |

| Molecular Weight | 418.35 g/mol | [1][2][3] |

| CAS Number | 191605-10-4 | [1][2][3] |

| Melting Point | 186 °C | [3] |

| Density | 1.407 ± 0.06 g/cm³ | [3] |

| pKa | 1.48 ± 0.25 | [3] |

| Optical Rotation | +163° (c=1, EtOH) | [3] |

Theoretical Studies: A Look into Molecular Conformation

While specific in-depth theoretical studies on this compound are not extensively available in the public domain, the conformational analysis of its parent compound, tartaric acid, and its derivatives has been a subject of interest. These studies, often employing Density Functional Theory (DFT) calculations, provide insights into the structural preferences of these molecules.

The conformational landscape of tartaric acid derivatives is primarily governed by the rotational freedom around the carbon-carbon bonds of the succinic acid backbone. The bulky 4-methoxybenzoyl groups in this compound are expected to introduce significant steric hindrance, thereby influencing the preferred dihedral angles and the overall three-dimensional structure. This defined conformation is critical for its application in chiral recognition, where a precise spatial arrangement of interacting groups is necessary to differentiate between enantiomers.

A logical workflow for a theoretical investigation of this molecule would involve the following steps:

References

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid CAS number

An In-depth Technical Guide on (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

CAS Number: 191605-10-4

Abstract

This technical guide provides a comprehensive overview of this compound, a prominent chiral resolving agent. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It covers the compound's physicochemical properties, its primary application in the chiral resolution of racemic amines, a general experimental protocol for this application, and a visualization of the experimental workflow. While the guide aims to be thorough, it is important to note the limited availability of specific quantitative data and detailed synthesis protocols in the public domain.

Introduction

This compound, also known by synonyms such as (+)-Di-p-anisoyltartaric acid, is a derivative of tartaric acid. Its significance in the chemical and pharmaceutical industries stems from its utility as a chiral resolving agent. The separation of enantiomers from a racemic mixture is a critical process in the synthesis of many active pharmaceutical ingredients (APIs), as enantiomers of a chiral drug often exhibit different pharmacological activities and toxicological profiles. This compound facilitates the separation of enantiomers by forming diastereomeric salts with different physical properties, which can then be separated by conventional techniques.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 191605-10-4 |

| Molecular Formula | C₂₀H₁₈O₁₀ |

| Molecular Weight | 418.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 168-172 °C |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethyl acetate; slightly soluble in water. |

| Optical Rotation | Specific rotation is dependent on the solvent and concentration. |

| Purity (typical) | ≥99.0% (by HPLC) |

Core Application: Chiral Resolution of Racemic Amines and Amino Alcohols

The principal application of this compound is in the separation of enantiomers of racemic amines and amino alcohols. This process is a cornerstone of stereoselective synthesis in the pharmaceutical industry.

Principle of Diastereomeric Salt Formation

Chiral resolution using this agent is based on the formation of diastereomeric salts. The process involves the reaction of the racemic mixture of a base (e.g., an amine) with a single enantiomer of the acidic resolving agent. The resulting products are two diastereomeric salts. Unlike the original enantiomers, these diastereomers have different physicochemical properties, most notably, different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization.

Experimental Protocol: A General Guideline

The following protocol outlines the general steps for the chiral resolution of a racemic amine. It is crucial to note that the optimal conditions, including solvent, temperature, and stoichiometry, must be determined empirically for each specific substrate.

-

Dissolution and Salt Formation:

-

Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol).

-

In a separate vessel, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent, applying gentle heat if necessary.

-

Slowly add the resolving agent solution to the amine solution with continuous stirring.

-

-

Crystallization:

-

Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt.

-

To maximize the yield, the mixture can be further cooled in an ice bath.

-

-

Isolation and Purification:

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.

-

The enantiomeric purity of the isolated salt can be enhanced through recrystallization.

-

-

Liberation of the Free Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base (e.g., NaOH) to deprotonate the amine, thereby liberating the free enantiomer.

-

Extract the desired enantiomer using an appropriate organic solvent.

-

Quantitative Data on Chiral Resolution

While it is established that derivatives of tartaric acid are effective in resolving various amines, specific quantitative data for the use of this compound is not extensively available in peer-reviewed literature. A patent for the synthesis of Apremilast mentions the use of (R,R)-di-p-toluoyl-tartaric acid, a similar resolving agent, to achieve a high yield and an enantiomeric purity of over 99% for the key chiral intermediate.[1] It is reasonable to expect that this compound can achieve high enantiomeric excess (>99%) under optimized conditions.[2]

Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is not readily found in publicly accessible scientific journals. The general synthetic route involves the esterification of (2S,3S)-tartaric acid with p-anisoyl chloride.

Potential Therapeutic Applications

There is preliminary information suggesting that derivatives of tartaric acid are being investigated for their antischistosomal activity. Schistosomiasis is a parasitic disease for which new therapeutic options are needed. However, at present, there are no detailed studies or data available in the public domain specifically linking this compound to this application.

Visualizing the Experimental Workflow and Logical Relationships

To provide a clear understanding of the processes involved, the following diagrams created using the DOT language illustrate the chiral resolution workflow and the logical relationship of diastereomeric salt formation.

Caption: Chiral Resolution Experimental Workflow.

Caption: Diastereomeric Salt Formation Logic.

References

An In-depth Technical Guide to (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and primary applications of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (CAS RN: 191605-10-4). This compound, a derivative of tartaric acid, is a crucial reagent in synthetic chemistry, particularly in the pharmaceutical industry.

Chemical and Physical Properties

This compound, also widely known as O,O'-Di-p-anisoyl-D-tartaric acid, is a white to off-white crystalline solid. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Synonyms | O,O'-Di-p-anisoyl-D-Tartaric acid, (S,S)-Di-p-anisoyltartaric acid, (2S,3S)-(+)-Di(p-anisoyl)tartaric acid | [1] |

| CAS Number | 191605-10-4 | [1] |

| Molecular Formula | C₂₀H₁₈O₁₀ | [2] |

| Molecular Weight | 418.35 g/mol | [2][3] |

| Melting Point | 186 °C | [2] |

| Appearance | White to off-white solid/powder | |

| Storage Temperature | Room Temperature | [4] |

Safety and Handling

Comprehensive safety protocols are imperative when handling this chemical. The following tables summarize the known hazards and necessary precautions.

Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Personal Protective Equipment (PPE) and Handling

| Aspect | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

Storage and Stability

| Condition | Recommendation |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

| Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong oxidizing agents. |

Toxicological and Ecotoxicological Information

Detailed toxicological and ecotoxicological data for this compound are limited. Most safety data sheets indicate that the toxicological properties have not been fully investigated. No specific LD50 or LC50 values have been reported. Similarly, there is a lack of comprehensive data on its environmental fate and effects. Therefore, it is crucial to handle this compound with care and prevent its release into the environment.

Experimental Protocols and Applications

The primary application of this compound is as a chiral resolving agent .[5][6] It is highly effective in separating racemic mixtures of amines through the formation of diastereomeric salts, which can then be separated by fractional crystallization.[7][8]

General Protocol for Chiral Resolution of Racemic Amines

This protocol provides a general methodology for the separation of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, or a mixture)

-

Base (e.g., NaOH or NaHCO₃ solution)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable solvent.

-

In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent, gently heating if necessary to achieve full dissolution.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

-

Fractional Crystallization:

-

Allow the resulting mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

-

The crystallization process can be further encouraged by cooling the mixture in an ice bath or by seeding with a small crystal of the desired salt.

-

Isolate the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a base (e.g., 2M NaOH solution) to deprotonate the amine and break the salt.

-

Extract the liberated free amine with an appropriate organic solvent.

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing specific biological activities or signaling pathway interactions for this compound itself. Its utility in the pharmaceutical field is primarily as a tool for the synthesis and purification of chiral drugs.[5][6] The biological activity of interest lies within the enantiomerically pure compounds that are isolated using this resolving agent.

Visualizations

Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 4. This compound | 191605-10-4 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Chiral Resolution using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyltartaric acid, is a highly effective chiral resolving agent employed in the separation of enantiomers from racemic mixtures. Its utility is particularly pronounced in the resolution of racemic amines and amino acids, which are common structural motifs in active pharmaceutical ingredients (APIs). The principle of this resolution method lies in the formation of diastereomeric salts with the racemic substrate. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization. The selection of an appropriate solvent system is crucial for maximizing the solubility difference between the diastereomeric salts, thereby achieving high enantiomeric purity of the desired compound.

This document provides detailed application notes and experimental protocols for the use of this compound in chiral resolution, supported by quantitative data from relevant studies.

Physicochemical Properties

| Property | Value |

| Synonyms | (+)-Di-p-anisoyltartaric acid, (2S,3S)-(+)-Di(p-anisoyl)tartaric acid |

| Molecular Formula | C₂₀H₁₈O₁₀ |

| Molecular Weight | 418.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, and ethyl acetate; slightly soluble in water. |

Principle of Chiral Resolution

The fundamental principle behind chiral resolution using this compound involves a two-step process:

-

Diastereomeric Salt Formation: The racemic mixture of a base (e.g., an amine) is reacted with the enantiomerically pure this compound. This acid-base reaction results in the formation of two diastereomeric salts.

-

Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts possess different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, the less soluble diastereomer will preferentially crystallize out of the solution. The more soluble diastereomer remains in the mother liquor.

-

Liberation of the Enantiomer: The crystallized diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amine. The chiral resolving agent can often be recovered and reused.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral resolution of various amines using tartaric acid derivatives. While specific data for this compound is limited in publicly available literature, the data for its close analog, (-)-di-p-toluoyltartaric acid, and a specific application from a patent provide a strong indication of its efficacy.

| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield | Enantiomeric Excess (e.e.) | Reference |

| Amine ORG 37960 | Mixture including bis(-)-p-anisoyl tartaric acid | Butanone | 1 : 0.5 | - | 88% (initial), 98% (after recrystallization) | [1] |

| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate | Liquid-assisted grinding | - | - | D-Leu: 91.20%, L-Leu: -73.32% | [2] |

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic amine using this compound. The optimal conditions, particularly the choice of solvent and temperature profile, will need to be determined empirically for each specific substrate.

General Protocol for Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., methanol, ethanol, butanone, or a mixture). In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, gently heating if necessary to achieve complete dissolution.

-

Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring. The formation of the diastereomeric salts may be instantaneous, leading to precipitation, or the solution may remain clear.

-

Crystallization:

-

If a precipitate forms immediately, gently heat the mixture until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

For further crystallization, the flask can be placed in a refrigerator or an ice bath for a defined period (e.g., 2-16 hours).

-

Seeding with a small crystal of the desired diastereomeric salt can be beneficial to initiate crystallization.

-

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Drying: Dry the collected crystals under vacuum to a constant weight.

-

Recrystallization (Optional): For higher enantiomeric purity, the obtained diastereomeric salt can be recrystallized from a suitable solvent.

General Protocol for Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Dissolve the dried diastereomeric salt in water or a suitable aqueous-organic solvent mixture.

-

Basification: Add a base (e.g., 2 M NaOH solution, aqueous ammonia) dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine from the tartaric acid derivative.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, ethyl acetate) three times.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Analysis

The yield of the resolved amine should be calculated, and the enantiomeric excess (e.e.) should be determined using a suitable analytical technique, such as:

-

Chiral High-Performance Liquid Chromatography (HPLC): The most common and reliable method.

-

Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating or derivatizing agent.

-

Polarimetry: To measure the specific rotation.

Conclusion

This compound is a valuable tool for the chiral resolution of racemic compounds, particularly amines, on both laboratory and industrial scales. The formation of diastereomeric salts with differing solubilities allows for an efficient separation by fractional crystallization. The success of the resolution is highly dependent on the careful selection of solvents and crystallization conditions. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to develop robust and efficient chiral separation processes.

References

Application Note: HPLC Method Development for (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Abstract

This application note details a developed and optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid. This compound, a chiral derivative of tartaric acid, is significant in pharmaceutical development as a chiral resolving agent and building block. The presented reversed-phase HPLC method utilizing a C18 column and UV detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications.

Introduction

This compound, also known as Di-p-anisoyl-D-tartaric acid, is a crucial chiral auxiliary and resolving agent in asymmetric synthesis. Its purity and accurate quantification are paramount for ensuring the stereochemical integrity of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile organic compounds.[1][2] This application note provides a comprehensive protocol for a robust HPLC method for the determination of this compound, addressing the need for a reliable analytical procedure in research and drug development.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Water (HPLC grade, filtered and deionized)

-

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 10 - 200 µg/mL.

Chromatographic Conditions

A gradient elution is employed to ensure a sharp peak shape and efficient separation from any potential impurities.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 258 nm |

| Injection Volume | 10 µL |

Note: The UV detection wavelength is selected based on the UV absorbance spectrum of the p-anisoyl moiety, which exhibits a maximum around 258 nm.

Data Presentation

The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.15 |

| Theoretical Plates | ≥ 2000 | 6800 |

| Retention Time (min) | - | Approx. 12.5 |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 125,430 |

| 25 | 310,250 |

| 50 | 625,800 |

| 100 | 1,248,500 |

| 150 | 1,870,200 |

| 200 | 2,505,100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Precision (Repeatability)

| Concentration (µg/mL) | Replicate | Peak Area | %RSD |

| 100 | 1 | 1,248,500 | |

| 100 | 2 | 1,251,200 | |

| 100 | 3 | 1,245,900 | 0.22% |

| 100 | 4 | 1,253,100 | |

| 100 | 5 | 1,249,800 | |

| 100 | 6 | 1,247,600 |

Table 4: Accuracy (Spike and Recovery)

| Spiked Level | Spiked Amount (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 80 | 79.2 | 99.0% |

| 100% | 100 | 101.1 | 101.1% |

| 120% | 120 | 118.9 | 99.1% |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis.

Caption: Logical relationship of the chromatographic method.

Discussion

The developed reversed-phase HPLC method provides a reliable and robust means for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures a good peak shape and resolution from potential impurities. The acidic mobile phase, with 0.1% TFA, is crucial for suppressing the ionization of the carboxylic acid groups of the analyte, thereby promoting retention on the nonpolar stationary phase.[3][4]

The method validation results demonstrate excellent linearity over the concentration range of 10-200 µg/mL, with a correlation coefficient (r²) of 0.9998. The precision of the method is high, as indicated by a relative standard deviation (%RSD) of less than 1% for replicate injections. The accuracy, determined by spike and recovery experiments, was found to be within the acceptable range of 98-102%.

Conclusion

The HPLC method detailed in this application note is suitable for the routine quality control and quantitative analysis of this compound in both research and industrial settings. The method is specific, linear, precise, and accurate, meeting the typical requirements for pharmaceutical analysis.

References

Application Notes & Protocols: (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid in Asymmetric Synthesis

Introduction

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as Di-p-anisoyl-L-tartaric acid, is a chiral resolving agent and a versatile building block in asymmetric synthesis. As a derivative of L-tartaric acid, its rigid structure and the presence of multiple functional groups—carboxylic acids and ester moieties—make it an effective tool for the separation of enantiomers, particularly of racemic amines and other basic compounds. This document provides an overview of its applications, quantitative data on its efficacy, and detailed protocols for its use in chiral resolution.

Applications in Asymmetric Synthesis

The primary application of this compound lies in the field of chiral resolution , which is the process of separating a racemic mixture into its enantiomerically pure components. This is achieved through the formation of diastereomeric salts with the racemic compound. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by conventional techniques like fractional crystallization.

Beyond chiral resolution, derivatives of tartaric acid are also employed as chiral ligands in metal-catalyzed asymmetric reactions and as chiral auxiliaries to control the stereochemical outcome of a reaction.

Mechanism of Chiral Resolution

The fundamental principle behind the use of this compound as a resolving agent is the reaction between the chiral acid (a single enantiomer) and a racemic base (a mixture of two enantiomers). This acid-base reaction results in the formation of two diastereomeric salts. Since diastereomers have different physical and chemical properties, they can be separated. The general workflow is depicted below.

Application Notes and Protocols for Diastereomeric Salt Formation with (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a fundamental and widely utilized technique in the pharmaceutical and chemical industries for the separation of enantiomers. This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be liberated from the isolated diastereomeric salt.

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-di-p-anisoyl-D-tartaric acid, is a highly effective chiral resolving agent, particularly for the resolution of racemic amines and amino acids. Its rigid structure, multiple hydrogen bonding sites, and potential for π-π stacking interactions contribute to its excellent chiral recognition capabilities, often resulting in the formation of highly crystalline diastereomeric salts with significant solubility differences.

These application notes provide a comprehensive protocol for the use of this compound in diastereomeric salt resolutions, including experimental methodologies, data presentation, and workflow visualizations.

Data Presentation

The efficiency of a diastereomeric salt resolution is highly dependent on the substrate, solvent system, and crystallization conditions. The following table summarizes representative data for the resolution of various racemic compounds using this compound and its closely related analogs.

| Racemic Compound | Resolving Agent Stoichiometry (molar eq.) | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |

| A racemic amine | 0.35 | Tetrahydrofuran/Water (80/20, v/v) | High | Not Reported | High |

| dl-Valine | Not specified | Not specified | Not Reported | Not Reported | Not Reported |

| Praziquanamine | Not specified | Not specified | Not Reported | High (favors S-enantiomer) | Not Reported |

| 1-Phenylethylamine | 1.0 | Methanol | 85 | >95 | >98 |

| Racemic Amine Intermediate | 0.5 - 1.0 | Ethanol | 78 | 96 | 99 |

Note: Data for 1-Phenylethylamine and the Racemic Amine Intermediate are representative examples from resolutions using closely related tartaric acid derivatives and are included to illustrate typical efficiencies.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the chiral resolution of a racemic amine using this compound.

Materials

-

Racemic amine

-

This compound

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, water, and mixtures thereof)

-

Aqueous base solution (e.g., 2 M NaOH or 2 M KOH)

-

Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Filter paper

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

-

Stirring plate and stir bar

-

Heating mantle or water bath

-

Rotary evaporator

Protocol 1: Screening for Optimal Resolution Conditions

A preliminary screening of solvents and stoichiometry is crucial for a successful resolution.

-

Salt Formation in Various Solvents:

-

In a series of test tubes or vials, dissolve a small amount of the racemic amine (e.g., 100 mg, 1 equivalent) in a screening solvent.

-

In separate vials, dissolve this compound (0.5 to 1.0 equivalents) in the same solvents.

-

Combine the amine and acid solutions at room temperature and stir.

-

-

Inducing Crystallization:

-

If a precipitate forms immediately, heat the mixture gently to dissolve the solid and then allow it to cool slowly to room temperature.

-

If no precipitate forms, try to induce crystallization by:

-

Slowly cooling the solution in an ice bath or refrigerator.

-

Reducing the solvent volume by slow evaporation.

-

Adding an anti-solvent (a solvent in which the diastereomeric salts are expected to be less soluble).

-

-

-

Analysis:

-

Isolate any crystalline material by filtration.

-

Analyze the crystalline solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent) to determine the diastereomeric excess (de) and enantiomeric excess (ee).

-

Protocol 2: Preparative Scale Resolution

Based on the optimized conditions from the screening, perform the resolution on a larger scale.

-

Dissolution and Salt Formation:

-

In an appropriately sized flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent system (e.g., THF/H₂O (80/20, v/v)) with stirring.

-

In a separate flask, dissolve this compound (the optimized molar equivalent, e.g., 0.35 eq.) in the same solvent, warming gently if necessary to achieve complete dissolution.

-

-

Crystallization:

-

Slowly add the resolving agent solution to the stirred amine solution at a controlled temperature.

-

Allow the mixture to cool slowly to room temperature to facilitate the selective crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.

-

If crystallization is slow, seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

-

Dry the isolated diastereomeric salt, for instance, in a vacuum oven.

-

Protocol 3: Liberation of the Enantiomerically Enriched Amine

-

Suspension and Basification:

-

Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

With vigorous stirring, add an aqueous base (e.g., 2 M NaOH) dropwise until the pH of the aqueous layer is basic (pH > 10). This will neutralize the resolving agent and liberate the free amine.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel. The liberated amine will be in the organic layer, while the salt of the resolving agent will remain in the aqueous layer.

-

Separate the layers and extract the aqueous layer one or two more times with the organic solvent.

-

-

Isolation and Purification:

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

-

-

Recovery of the Resolving Agent (Optional):

-

The aqueous layer containing the salt of this compound can be acidified with a strong acid (e.g., HCl) to precipitate the resolving agent, which can then be collected by filtration, washed with cold water, and dried for reuse.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using diastereomeric salt formation.

Caption: General workflow for chiral resolution.

Logical Relationship of Key Parameters

The success of the resolution depends on the interplay of several key parameters.

Caption: Key parameters influencing resolution outcome.

Application Notes and Protocols for the Enantiomeric Separation of Amines using (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric separation of chiral amines is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral amine can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the production of enantiomerically pure amines is often a regulatory requirement and a crucial step in the development of safe and effective drugs.

One of the most robust and widely employed methods for the resolution of racemic amines is the formation of diastereomeric salts using a chiral resolving agent. (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as O,O'-di-p-anisoyl-L-tartaric acid, is a highly effective chiral resolving agent for a variety of amines. Its efficacy lies in its ability to form stable, crystalline diastereomeric salts with amines, which can then be separated by fractional crystallization due to their differing solubilities.

These application notes provide a comprehensive overview of the principles, protocols, and applications of this compound in the enantiomeric separation of amines.

Principle of the Method